1-(3-Chlorophenyl)propan-1-ol
Overview
Description
1-(3-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 3-chlorophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(3-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the Grignard reaction. This method includes the reaction of 3-chlorobenzyl chloride with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then reacted with propanal to yield the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-(3-chlorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: 1-(3-Chlorophenyl)propan-1-one.
Reduction: 1-(3-Chlorophenyl)propan-1-amine.
Substitution: 1-(3-Chlorophenyl)propyl chloride or bromide.
Scientific Research Applications
1-(3-Chlorophenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1-(3-Chlorophenyl)propan-1-ol can be compared with other similar compounds such as:
1-(4-Chlorophenyl)propan-1-ol: Similar in structure but with the chlorine atom in the para position.
1-(3-Bromophenyl)propan-1-ol: Similar but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)ethanol: Similar but with a shorter carbon chain.
Uniqueness
The unique positioning of the chlorine atom in the meta position of the phenyl ring in this compound imparts distinct chemical properties, such as reactivity and stability, compared to its analogs .
Properties
IUPAC Name |
1-(3-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303239 | |
Record name | 3-Chloro-α-ethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32019-30-0 | |
Record name | 3-Chloro-α-ethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32019-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-α-ethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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